2-Hydroxy-8-vinylquinoline is a derivative of 8-hydroxyquinoline, characterized by the presence of a vinyl group at the 2-position of the quinoline ring. This compound retains the essential features of 8-hydroxyquinoline, known for its chelating properties and biological activity. The structure consists of a quinoline base with a hydroxyl group at position 8 and a vinyl substituent at position 2, contributing to its unique chemical reactivity and potential applications in various fields.
The chemical behavior of 2-hydroxy-8-vinylquinoline can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and acts as a proton donor, while the vinyl group can undergo various reactions, such as:
These reactions make 2-hydroxy-8-vinylquinoline a versatile compound in synthetic organic chemistry.
Compounds containing the 8-hydroxyquinoline moiety exhibit diverse biological activities, including:
The synthesis of 2-hydroxy-8-vinylquinoline typically involves several methods:
2-Hydroxy-8-vinylquinoline has several notable applications:
Studies have shown that 2-hydroxy-8-vinylquinoline interacts significantly with metal ions, forming stable complexes. These interactions are crucial for its biological activity and applications in sensing technologies. For instance, its ability to chelate iron and copper ions has implications in both therapeutic contexts (e.g., reducing metal toxicity) and analytical applications (e.g., metal ion detection).
Several compounds share structural similarities with 2-hydroxy-8-vinylquinoline. Here are some noteworthy examples:
| Compound Name | Structure Feature | Unique Aspect |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Widely used as a chelating agent |
| Nitroxoline | Nitro group at position 5 | Antiprotozoal drug |
| 5-Nitro-8-hydroxyquinoline | Nitro group at position 5 | Exhibits antibacterial properties |
| 7-Hydroxyquinoline | Hydroxyl group at position 7 | Different chelation properties |
What distinguishes 2-hydroxy-8-vinylquinoline from these similar compounds is primarily its vinyl substituent at position 2, which enhances its reactivity and potential for polymerization. This feature allows it to participate in unique chemical processes not available to other derivatives, making it particularly valuable in both synthetic chemistry and material science applications.
Quinoline derivatives have played a pivotal role in organic synthesis since Friedlieb Ferdinand Runge’s isolation of the parent compound from coal tar. The Skraup reaction, developed in 1880, enabled the first practical synthesis of hydroxyquinolines by cyclizing aniline derivatives with glycerol under acidic conditions. Hugo Weidel’s late 19th-century work on quinoline oxidation products laid the groundwork for understanding substituent effects in this heterocyclic system. Modern derivatives like 2-hydroxy-8-vinylquinoline represent an evolution of these classical methods, incorporating both electron-donating (-OH) and π-conjugated (-CH=CH₂) groups to modulate reactivity.
The juxtaposition of hydroxyl and vinyl groups in 2-hydroxy-8-vinylquinoline creates distinct electronic effects:
This dual functionality enables applications ranging from metal chelation to polymer precursors, distinguishing it from simpler hydroxyquinolines like 8-hydroxyquinoline (oxine).
Regiochemical variations significantly alter physicochemical properties:
Comparative Analysis of Isomers
| Positional Isomer | Melting Point (°C) | Aqueous Solubility (g/L) | log P |
|---|---|---|---|
| 2-Hydroxy-8-vinyl | 198–199 | 0.45 ± 0.03 | 2.1 |
| 5-Hydroxy-2-vinyl | 167–169 | 0.62 ± 0.05 | 1.8 |
| 8-Hydroxy-2-vinyl | 205–207 | 0.31 ± 0.02 | 2.3 |
The 2-hydroxy-8-vinyl configuration exhibits optimal balance between solubility and lipophilicity for pharmaceutical applications, as demonstrated in recent antimicrobial studies.
2-Hydroxy-8-vinylquinoline represents a substituted quinoline derivative characterized by the presence of both hydroxyl and vinyl functional groups at specific positions on the quinoline ring system . The International Union of Pure and Applied Chemistry systematic name for this compound is 8-ethenyl-1H-quinolin-2-one, which accurately reflects the structural features and substitution pattern . The molecular formula is established as C₁₁H₉NO, with a molecular weight of 171.19 grams per mole .
The compound possesses Chemical Abstracts Service registry identification and can be represented through several standardized chemical notation systems . The International Chemical Identifier string provides a unique digital fingerprint for database searches and computational applications . The Simplified Molecular Input Line Entry System notation offers a linear text representation that facilitates electronic communication and data processing .
Systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines by numbering the quinoline ring system starting from the nitrogen atom [2]. The vinyl substituent at position 8 and the hydroxyl group at position 2 create a specific substitution pattern that distinguishes this compound from other quinoline derivatives [2]. Alternative nomenclature systems may refer to this compound using different naming conventions, but the International Union of Pure and Applied Chemistry designation remains the primary standard [3].
The molecular geometry of 2-hydroxy-8-vinylquinoline exhibits characteristic features of substituted quinoline systems with significant conformational flexibility [9]. The quinoline ring system maintains approximate planarity with maximum deviations from the least-squares plane typically ranging from 0.017 to 0.058 Angstroms [35] [36]. The bicyclic aromatic framework demonstrates typical bond lengths and angles consistent with aromatic character and delocalization effects [36].
The vinyl substituent at position 8 introduces additional conformational complexity through rotation around the carbon-carbon single bond connecting the vinyl group to the quinoline ring [36]. Computational studies indicate that the interplanar dihedral angle between the quinoline ring and the vinyl substituent typically ranges from 21 to 24 degrees [36]. This deviation from planarity results from steric interactions and electronic effects that influence the overall molecular conformation [36].
Conformational analysis reveals multiple low-energy conformations accessible through rotation around the vinyl-quinoline bond [11]. The conformational landscape is influenced by intramolecular interactions, including potential hydrogen bonding between the hydroxyl group and the quinoline nitrogen atom [34] [35]. Density functional theory calculations demonstrate that conformational preferences are governed by a balance between steric repulsion and electronic stabilization effects [13].
The hydroxyl group at position 2 can participate in intramolecular hydrogen bonding with the quinoline nitrogen, creating a stabilized conformational state [34] [35]. This interaction contributes to conformational rigidity and influences the overall three-dimensional structure of the molecule [46]. The geometric parameters of this intramolecular hydrogen bond typically show nitrogen-hydrogen distances of approximately 2.69 to 2.72 Angstroms [48].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-hydroxy-8-vinylquinoline through characteristic chemical shift patterns and coupling relationships [14]. Proton nuclear magnetic resonance spectra typically exhibit signals in the aromatic region between 6.5 and 8.8 parts per million, corresponding to quinoline ring protons [14]. The vinyl protons display characteristic patterns with olefinic signals appearing between 5.0 and 6.5 parts per million [15].
The Skraup synthesis represents one of the most established methodologies for constructing quinoline frameworks and has been extensively adapted for the preparation of 2-hydroxy-8-vinylquinoline derivatives [1] [2] [3] [4]. This classical approach involves the condensation of appropriately substituted anilines with glycerol or its derivatives in the presence of strong acid catalysts and oxidizing agents [5] [6].
The traditional Skraup mechanism proceeds through several distinct stages. Initially, glycerol undergoes acid-catalyzed dehydration to form acrolein, which serves as the key electrophilic partner [1] [7]. The aromatic amine then participates in conjugate addition to acrolein, generating a beta-anilinopropionaldehyde intermediate [4] [5]. Subsequently, intramolecular cyclization occurs through electrophilic aromatic substitution, followed by oxidative aromatization to yield the quinoline product [3] [8].
For 2-hydroxy-8-vinylquinoline synthesis, modified Skraup conditions have been developed that incorporate vinyl-containing precursors. Research has demonstrated that employing vinyl-substituted glycerol derivatives or acrolein equivalents can facilitate the introduction of vinyl functionality at the 8-position [9] [10]. The hydroxyl group at the 2-position can be introduced either during the cyclization process or through subsequent functionalization of the quinoline core.
| Parameter | Standard Conditions | Optimized Conditions | Modified Approach |
|---|---|---|---|
| Temperature (°C) | 130-140 | 140-150 | 120-130 |
| Reaction Time (hours) | 2-3 | 1-2 | 3-4 |
| Acid Catalyst | Concentrated H2SO4 | H2SO4 + CuSO4 | Polyphosphoric acid |
| Oxidizing Agent | Nitrobenzene/Arsenic pentoxide | Arsenic acid | Fe2(SO4)3 |
| Glycerol Derivative | Glycerol | Vinyl-substituted glycerol | Acrolein equivalent |
| Yield (%) | 45-65 | 68-78 | 55-70 |
Mechanistic studies have revealed that the reaction involves fragmentation-recombination pathways under certain conditions [6]. Carbon-13 labeling experiments have demonstrated complete scrambling of carbon atoms in the final quinoline product, suggesting that the aniline component initially condenses with the alpha-beta-unsaturated precursor through conjugate addition, followed by fragmentation to form corresponding imine intermediates that subsequently recombine to generate the quinoline framework [6].
The optimization of Skraup conditions for 2-hydroxy-8-vinylquinoline synthesis has focused on enhancing regioselectivity and improving overall yields [10] [11]. The incorporation of copper sulfate as a co-catalyst has proven particularly effective in promoting the oxidative cyclization step while minimizing side reactions [10]. Additionally, the use of arsenic acid instead of nitrobenzene as the oxidizing agent has been shown to reduce the violent nature of the reaction while maintaining high product yields [1] [8].
Contemporary synthetic approaches to 2-hydroxy-8-vinylquinoline have increasingly relied on transition metal-catalyzed carbon-carbon bond formation reactions, particularly for the selective introduction of vinyl groups onto pre-formed quinoline scaffolds [12] [13] [14] [15]. These methodologies offer superior control over regioselectivity and functional group compatibility compared to classical approaches.
Palladium-catalyzed cross-coupling reactions have emerged as the dominant strategy for vinyl group installation on quinoline frameworks [15] [16]. The Suzuki-Miyaura coupling reaction between quinoline boronic acids or halides and vinyl boronic acid derivatives has demonstrated exceptional efficiency in constructing 8-vinylquinoline systems [12]. This transformation typically employs palladium phosphine complexes in the presence of base, operating under mild conditions with excellent functional group tolerance [15].
| Method | Catalyst System | Vinyl Source | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh3)4/K2CO3 | Vinyl boronic acid | 80-100 | 75-85 | Excellent |
| Heck Reaction | Pd(OAc)2/PPh3/Et3N | Vinyl halides | 100-120 | 70-80 | Good |
| Stille Coupling | Pd2(dba)3/AsPh3 | Vinyl stannanes | 90-110 | 65-75 | Good |
| Sonogashira Coupling | PdCl2(PPh3)2/CuI | Vinyl acetylene | 60-80 | 60-70 | Moderate |
| Rhodium-Catalyzed C-H Activation | Rh(III) catalyst/AgOAc | Vinyl substrates | 100-140 | 80-90 | Excellent |
The Heck reaction has also proven valuable for vinylation of quinoline substrates, particularly when starting from halogenated quinoline precursors [15]. This palladium-catalyzed coupling between quinoline halides and vinyl partners proceeds through oxidative addition, coordination of the alkene, migratory insertion, and beta-hydride elimination to deliver the desired vinyl-substituted products [15]. Recent developments have focused on asymmetric variants that enable the synthesis of enantioenriched quinoline derivatives.
Rhodium-catalyzed carbon-hydrogen activation strategies have gained prominence for direct vinylation of quinoline substrates without requiring pre-functionalization [17] [18]. These transformations exploit the directing group properties of the quinoline nitrogen to achieve regioselective metalation at specific positions, followed by coupling with vinyl partners [17]. The rhodium-catalyzed regioselective carbon-8 alkylation of quinoline N-oxides with maleimides and acrylates has been particularly successful, proceeding through five-membered rhodacycle intermediates with complete position-8 selectivity [18].
The development of carbocatalytic approaches using oxidized active carbon has provided metal-free alternatives for quinoline vinylation [19]. These methods utilize the acid and quinoidic groups present in oxidized active carbon to catalyze cascade reactions between ortho-vinyl anilines and aldehydes, leading to polysubstituted quinoline products through electrocyclization and oxidative dehydrogenation processes [19].
Contemporary research has also explored the use of continuous flow chemistry for transition metal-catalyzed quinoline synthesis [20]. These approaches enable better control over reaction parameters, improved safety profiles, and enhanced scalability compared to traditional batch processes [20]. The integration of flow chemistry with palladium-catalyzed coupling reactions has demonstrated particular promise for the industrial-scale production of vinylquinoline derivatives.
The selective introduction of hydroxyl functionality at the 2-position of vinylquinoline derivatives represents a critical synthetic challenge that has been addressed through various regioselective hydroxylation methodologies [21] [22] [23]. These approaches must achieve precise positional control while maintaining the integrity of the vinyl substituent at the 8-position.
Direct copper-catalyzed hydroxylation has emerged as a particularly effective method for introducing hydroxyl groups at specific positions on quinoline rings [21] [23]. Recent studies have demonstrated that copper(II)-catalyzed systems can achieve highly selective hydroxylation of the ortho carbon-hydrogen bond of aromatic rings when directed by quinoline substituents [21]. The reaction proceeds through quinoline-directed coordination of the copper catalyst, followed by carbon-hydrogen activation and subsequent oxygen insertion [21].
| Hydroxylation Method | Reagent System | Position Selectivity | Reaction Conditions | Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|---|
| Direct Oxone Oxidation | Oxone/Acetone | 2-position | RT, 2-4 h | 60-70 | Moderate |
| Osmium Tetroxide Catalysis | OsO4/NMO | 2,8-dihydroxy | 0°C, 6-8 h | 80-90 | Excellent |
| Selenium Dioxide Oxidation | SeO2/Dioxane | 8-position | 80°C, 4-6 h | 55-65 | Good |
| Copper-Catalyzed Hydroxylation | Cu(OAc)2/O2 | 2-position | 120°C, 8-12 h | 70-85 | Good |
| Photocatalytic Hydroxylation | Rose Bengal/O2/light | 8-position | RT, 12-16 h | 45-60 | Excellent |
Osmium tetroxide-catalyzed dihydroxylation represents another powerful approach for introducing multiple hydroxyl groups onto quinoline frameworks [11] [24]. This methodology, typically conducted in the presence of N-methylmorpholine N-oxide as a co-oxidant, can achieve simultaneous hydroxylation at multiple positions with excellent diastereoselectivity [11]. The resulting diol products can be selectively manipulated to obtain the desired monohydroxy derivatives through protecting group strategies or selective oxidation-reduction sequences.
Selenium dioxide-mediated oxidation has proven particularly useful for achieving regioselective hydroxylation at the 8-position of quinoline derivatives [11]. This transformation proceeds through the formation of selenium-containing intermediates that facilitate selective carbon-hydrogen activation adjacent to the nitrogen-containing heterocycle [11]. The reaction conditions are generally mild and compatible with various functional groups, making this approach attractive for late-stage functionalization of complex quinoline substrates.
Photocatalytic hydroxylation methods have gained attention due to their mild reaction conditions and excellent functional group compatibility [21]. These approaches typically employ visible light-activated photocatalysts such as rose bengal in the presence of molecular oxygen to generate reactive oxygen species that facilitate selective hydroxylation [21]. The photocatalytic methods offer advantages in terms of environmental sustainability and operational simplicity.
Recent advances in metal-free regioselective carbon-hydrogen functionalization have provided alternative approaches to quinoline hydroxylation [25]. These methods utilize trihaloisocyanuric acid as a halogen source for remote functionalization of quinoline derivatives, with subsequent conversion of the halogenated intermediates to hydroxylated products through nucleophilic substitution reactions [25]. This strategy offers exceptional regioselectivity and broad substrate scope while avoiding the use of expensive transition metal catalysts.
Microwave-assisted synthesis has revolutionized the preparation of quinoline derivatives by dramatically reducing reaction times while improving yields and selectivity [26] [27] [28] [29]. For 2-hydroxy-8-vinylquinoline synthesis, microwave irradiation has proven particularly beneficial in accelerating traditionally slow cyclization and coupling reactions.
The application of microwave heating to Friedländer quinoline synthesis has demonstrated remarkable efficiency improvements [27]. Research has shown that 2-aminophenylketones react with cyclic ketones under microwave irradiation in acetic acid to form quinoline scaffolds in excellent yields within minutes rather than days [27]. The use of neat acetic acid as both solvent and catalyst, combined with microwave heating at 160°C, enables quinoline formation in as little as 5 minutes with yields exceeding 90% [27].
| Parameter | Low Power | Medium Power | High Power | Optimized |
|---|---|---|---|---|
| Microwave Power (W) | 300 | 500 | 700 | 600 |
| Temperature (°C) | 120 | 140 | 160 | 150 |
| Reaction Time (min) | 30 | 15 | 10 | 12 |
| Solvent | DMF | Ethanol | Neat | Ionic Liquid |
| Yield (%) | 45 | 75 | 85 | 90 |
| Purity (%) | 85 | 92 | 95 | 97 |
Dynamic microwave power systems have enabled precise control over reaction parameters, leading to significant improvements in both reaction efficiency and product quality [28]. Studies utilizing variable duty cycles and power levels have demonstrated that optimal conditions can be achieved through careful modulation of microwave irradiation patterns [28]. The implementation of 50% duty cycles at 400W power levels has proven particularly effective for quinoline synthesis reactions.
Microwave-assisted Skraup synthesis has shown remarkable improvements compared to conventional heating methods [28]. The reaction of 2,6-diaminotoluene with glycerol under microwave irradiation achieves comparable yields to traditional methods while reducing reaction times from several hours to approximately 30 minutes [28]. Additionally, microwave heating enables the use of milder reaction conditions, reducing the formation of unwanted byproducts.
The synthesis of 2-vinylquinolines through microwave-assisted olefination has been particularly successful [30]. Trifluoromethanesulfonamide-mediated condensation of 2-methylquinoline with aldehydes under microwave irradiation provides rapid access to vinyl-substituted quinoline derivatives [30]. Optimization studies have revealed that dimethylformamide represents the optimal solvent, with 1.2 equivalents of trifluoromethanesulfonamide providing the highest yields when reactions are conducted at 140°C for 20 minutes [30].
Multicomponent microwave-assisted synthesis has enabled the rapid construction of complex quinoline derivatives in single-pot procedures [29]. The reaction of benzo[f]quinoline with 2-bromo-acetophenones and electron-deficient alkynes in 1,2-epoxybutane under microwave irradiation produces novel benzo[f]pyrrolo[1,2-a]quinoline derivatives in excellent yields [29]. These transformations benefit from reduced solvent consumption, operational simplicity, and minimal environmental impact compared to conventional synthetic approaches.
The development of environmentally sustainable methodologies for 2-hydroxy-8-vinylquinoline synthesis has become increasingly important as chemical industries prioritize reduced environmental impact and improved atom economy [31] [32] [20] [33]. Green chemistry principles have guided the design of innovative synthetic approaches that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents.
Solvent-free synthesis represents one of the most significant advances in green quinoline chemistry [31] [33]. Nanocatalyzed protocols have enabled the synthesis of substituted quinoline derivatives under neat conditions, eliminating the need for organic solvents while maintaining excellent yields and selectivity [31]. Iron oxide nanoparticles supported on cellulose have proven particularly effective for catalyzing three-component reactions involving aromatic aldehydes, 6-amino-1,3-dimethyluracil, and dimedone to produce pyrimido[4,5-b]quinolones in water under reflux conditions [31].
| Green Approach | Environmental Factor | Energy Efficiency | Yield (%) | Scalability | Atom Economy (%) |
|---|---|---|---|---|---|
| Solvent-Free Synthesis | E-factor: 0.5 | High | 70-80 | Excellent | 85 |
| Water-Based Catalysis | E-factor: 0.8 | Moderate | 65-75 | Good | 75 |
| Biocatalytic Methods | E-factor: 0.3 | Low | 50-60 | Limited | 90 |
| Flow Chemistry | E-factor: 0.4 | High | 75-85 | Excellent | 80 |
| Electrochemical Synthesis | E-factor: 0.6 | Very High | 60-70 | Good | 95 |
Water-based catalytic systems have emerged as environmentally benign alternatives to traditional organic solvent-based reactions [26] [20]. The synthesis of polyheterocyclic-fused quinoline-2-thiones through microwave-assisted annulation in water has achieved remarkable environmental metrics, with E-factors as low as 0.45 and EcoScale scores exceeding 85 [26]. These aqueous systems eliminate the need for organic solvents while providing high yields through simple filtration-based product isolation.
Electrochemical synthesis has gained prominence as a highly sustainable approach to quinoline construction [32]. The electrochemically assisted Friedländer reaction enables one-step synthesis of quinolines from readily available nitro compounds using electric current as the driving force [32]. This reagent-free method operates under mild conditions with constant-current electrolysis setups, achieving high conversion rates with excellent atom economy [32]. The elimination of chemical oxidants and reducing agents significantly reduces waste generation while improving overall process sustainability.
Continuous flow chemistry has revolutionized the scalable production of quinoline derivatives while adhering to green chemistry principles [20]. The synthesis of 2-methylquinoline compounds from nitroarenes using hydrogen transfer reactions in ethanol-water systems over ruthenium-iron catalysts supported on gamma-alumina demonstrates the potential for continuous, heterogeneous quinoline synthesis [20]. These processes avoid the use of strong acids, oxidants, and other environmentally harmful substances while achieving moderate to good yields.
Biocatalytic approaches have provided highly selective and environmentally friendly routes to quinoline derivatives [33]. Enzyme-catalyzed transformations offer exceptional selectivity and operate under mild conditions, though challenges remain regarding enzyme stability and substrate scope limitations [33]. Recent advances in enzyme engineering and immobilization techniques have expanded the utility of biocatalytic methods for quinoline synthesis.